molecular formula C21H25ClO6 B585938 Dapagliflozin D5 CAS No. 1204219-80-6

Dapagliflozin D5

Numéro de catalogue B585938
Numéro CAS: 1204219-80-6
Poids moléculaire: 413.906
Clé InChI: JVHXJTBJCFBINQ-CAXKFZQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dapagliflozin D5 is a stable isotope labeled version of the drug dapagliflozin . It is used to treat type 2 diabetes by blocking the SGLT2 protein in the kidneys, which reduces the amount of glucose that is reabsorbed into the bloodstream . This leads to increased glucose excretion in urine and lower blood sugar levels in the body .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin . An enantioselective deethylation of dapagliflozin is also reported .


Molecular Structure Analysis

The molecular formula of Dapagliflozin D5 is C21H20ClD5O6 . It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor .


Chemical Reactions Analysis

Dapagliflozin is one of the gliflozin class drugs, useful for the treatment of type-2 diabetes . It undergoes extensive metabolism and transforms to metabolites in humans .


Physical And Chemical Properties Analysis

The molecular formula of Dapagliflozin D5 is C21H25ClO6 and its molecular weight is 408.87 g/mol . It is typically administered orally as a tablet .

Applications De Recherche Scientifique

Cardiovascular Benefits in Type 2 Diabetes

Dapagliflozin-d5: has been shown to significantly improve cardiovascular outcomes in patients with type 2 diabetes. Clinical trials have demonstrated that it can reduce systemic inflammation, which is a key factor in cardiovascular diseases . It works by inhibiting the sodium-glucose cotransporter 2 (SGLT2), leading to reduced blood glucose levels and associated improvements in cardiovascular health.

Chronic Kidney Disease Management

Research indicates that Dapagliflozin-d5 can slow the progression of chronic kidney disease (CKD) and reduce the risk of kidney failure . It achieves this by lowering blood glucose levels and having a diuretic effect, which alleviates the kidneys’ workload.

Heart Failure Treatment

Dapagliflozin-d5 is used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors . It improves heart function by reducing the heart’s workload and preventing fluid accumulation.

Drug Delivery Systems

Innovative research has been conducted on developing Dapagliflozin-d5 loaded solid lipid nanoparticles as a novel carrier for oral delivery . This approach aims to enhance the drug’s bioavailability and provide a controlled release, which could improve patient compliance and treatment efficacy.

Anti-Inflammatory Effects

Dapagliflozin-d5 has been associated with anti-inflammatory effects, particularly in reducing markers like IL-1B and TNFα in patients with type 2 diabetes . This could have broader implications for treating conditions where inflammation plays a critical role.

Metabolic Syndrome and Obesity

Studies suggest that Dapagliflozin-d5 can have beneficial effects on metabolic syndrome and obesity by promoting weight loss and improving insulin sensitivity . Its mechanism of increasing urinary glucose excretion helps reduce caloric absorption and may lead to weight reduction.

Mécanisme D'action

Target of Action

Dapagliflozin-d5, also known as Dapagliflozin D5, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal tubule of the nephron in the kidneys . This transporter is responsible for about 90% of glucose reabsorption in the kidneys .

Mode of Action

Dapagliflozin-d5 acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Additionally, Dapagliflozin-d5 also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

Dapagliflozin-d5 influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also impacts cholesterol balance by restoring the expression of ABCA1, a key pathway for cholesterol outflows .

Pharmacokinetics

Orally administered Dapagliflozin-d5 is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . Dapagliflozin-d5 has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin-d5 is approximately 12.9 hours .

Result of Action

The inhibition of SGLT2 by Dapagliflozin-d5 leads to an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, Dapagliflozin-d5 has been shown to alleviate podocyte injury and cholesterol accumulation triggered by high glucose .

Action Environment

The environmental risk of Dapagliflozin-d5 is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 . Dapagliflozin-d5 is water soluble and hydrolytically stable in the aquatic environment . It is unlikely to significantly partition to the sludge solids during wastewater treatment .

Safety and Hazards

Dapagliflozin can cause intravascular volume depletion, which may manifest as symptomatic hypotension or acute transient changes in creatinine . Acute kidney injury requiring hospitalization and dialysis has been reported in patients with type 2 diabetes mellitus receiving SGLT2 inhibitors, including Dapagliflozin .

Orientations Futures

Dapagliflozin is indicated as an adjunct treatment to improve glycemic control in adult patients with type 2 diabetes mellitus along with diet and exercise . It is also recommended for treating chronic heart failure with reduced ejection fraction in adults . Future research may focus on its potential benefits in other conditions .

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-CAXKFZQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668210
Record name (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin-d5

CAS RN

1204219-80-6
Record name (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin D5
Reactant of Route 2
Reactant of Route 2
Dapagliflozin D5
Reactant of Route 3
Dapagliflozin D5
Reactant of Route 4
Dapagliflozin D5
Reactant of Route 5
Reactant of Route 5
Dapagliflozin D5
Reactant of Route 6
Reactant of Route 6
Dapagliflozin D5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.